molecular formula C19H27N3O3 B12896683 Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]- CAS No. 105234-63-7

Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-

Cat. No.: B12896683
CAS No.: 105234-63-7
M. Wt: 345.4 g/mol
InChI Key: WMHDQJCOJAQWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline moiety, an ethoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is further reacted with acetic anhydride to form the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of nucleic acid synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Primaquine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial compound with a quinoline core.

    Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.

Uniqueness

2-Ethoxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to its specific structural modifications, such as the ethoxy group and acetamide linkage. These modifications can influence its biological activity and pharmacokinetic properties, potentially offering advantages over similar compounds in terms of efficacy and safety.

Properties

CAS No.

105234-63-7

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-ethoxy-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

InChI

InChI=1S/C19H27N3O3/c1-4-25-13-18(23)20-9-5-7-14(2)22-17-12-16(24-3)11-15-8-6-10-21-19(15)17/h6,8,10-12,14,22H,4-5,7,9,13H2,1-3H3,(H,20,23)

InChI Key

WMHDQJCOJAQWJU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.